molecular formula C19H17NO2 B13119594 2,3-Bis(4-methoxyphenyl)pyridine

2,3-Bis(4-methoxyphenyl)pyridine

Cat. No.: B13119594
M. Wt: 291.3 g/mol
InChI Key: RQHFPTKFIXICIQ-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)pyridine is a chemical compound of interest in medicinal chemistry and cancer research. It functions as a pyridine-bridged molecular scaffold, a design strategy explored in the development of novel analogues of combretastatin-A4 (CA-4) . CA-4 is a well-known vascular disrupting agent that inhibits tubulin polymerization by binding to the colchicine site, leading to the disruption of tumor vasculature and cancer cell death . Research into pyridine-bridged structures has shown that the configuration and length of the bridge are critical for retaining potent biological activity. Compounds with specific three-atom linker configurations have demonstrated the ability to potently inhibit cancer cell growth and proliferation, arrest the cell cycle, and suppress angiogenesis in a manner comparable to CA-4 . This compound is provided for research purposes to further investigate these mechanisms and develop new therapeutic candidates. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet for safe laboratory practices.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)pyridine

InChI

InChI=1S/C19H17NO2/c1-21-16-9-5-14(6-10-16)18-4-3-13-20-19(18)15-7-11-17(22-2)12-8-15/h3-13H,1-2H3

InChI Key

RQHFPTKFIXICIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple 2,3-dibromopyridine with 4-methoxyphenylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for 2,3-Bis(4-methoxyphenyl)pyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of 2,3-Bis(4-hydroxyphenyl)pyridine.

    Reduction: Formation of 2,3-Bis(4-methoxyphenyl)piperidine.

    Substitution: Formation of halogenated derivatives like 2,3-Bis(4-bromophenyl)pyridine.

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring. This coordination can influence the reactivity and properties of the metal complex. In medicinal chemistry, the compound’s methoxyphenyl groups and pyridine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Structural and Physical Properties

Substituent positioning significantly impacts physical properties. Key comparisons include:

Compound Name Substituent Positions Melting Point (°C) NMR Characteristics Elemental Analysis (C/H/N) Reference
2,3-Bis(4-methoxyphenyl)pyridine 2,3 Not reported Adjacent substituents likely cause distinct coupling in $^1$H/$^13$C NMR Not available
2,6-Bis(4-methoxyphenyl)pyridine (PT-OCH3) 2,6 Not reported Symmetric splitting in $^1$H NMR due to para-substitution Calculated: 81.89%/6.04%/3.67%
Observed: 81.62%/6.32%/3.43%
2,4,6-Tris(4-methoxyphenyl)pyridine (3u) 2,4,6 133–134 Asymmetric $^1$H NMR due to trisubstitution Not fully reported
2,6-Bis(4-methylphenyl)-4-(4-chlorophenyl)pyridine (3t) 2,4,6 115–117 Distinct $^13$C NMR shifts for chlorine substituent Calculated: 74.72%/4.98%/3.49%
Observed: 74.51%/4.72%/3.68%

Key Observations :

  • Symmetric 2,6-substituted derivatives (e.g., PT-OCH3) exhibit higher symmetry in NMR spectra compared to asymmetric 2,3- or 2,4,6-substituted analogs.
  • Trisubstituted derivatives (e.g., 3u) show elevated melting points (133–134°C) compared to disubstituted analogs, likely due to increased molecular packing efficiency .

Electronic and Optical Properties

Methoxy groups influence electronic conjugation and fluorescence:

Compound Name Application Key Findings Reference
2,6-Bis(4-methoxyphenyl)pyridine (PT-OCH3) Fluorescent sensor Exhibits strong emission for monitoring photopolymerization kinetics; methoxy groups enhance electron density, improving sensor sensitivity .
2,6-Bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine (Py-MeO) OLED HTM Pyrenyl and methoxy groups synergistically improve hole mobility (10$^{-4}$ cm$^2$/V·s) and device efficiency (~15% EQE) .
PyDAnCBZ (pyridine-based HSL) Perovskite solar cells Carbazole and methoxy substituents enhance hole extraction, achieving 18.2% PCE in Cs$2$AgBiBr$6$ devices .

Key Observations :

  • 2,6-Substitution : Symmetric para-methoxy groups in PT-OCH3 optimize fluorescence for sensor applications .
  • 2,3-Substitution (Hypothesized) : Adjacent methoxy groups may disrupt conjugation, reducing fluorescence quantum yield compared to 2,6 analogs. However, steric effects could enhance charge localization for specialized optoelectronic applications.

Key Observations :

  • 2,3-Bis(4-methoxyphenyl)pyridine may require orthogonal protection-deprotection strategies to avoid regiochemical interference during synthesis.
  • One-pot methods effective for 2,4,6-substitution are less applicable to 2,3 analogs due to competing reaction pathways.

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